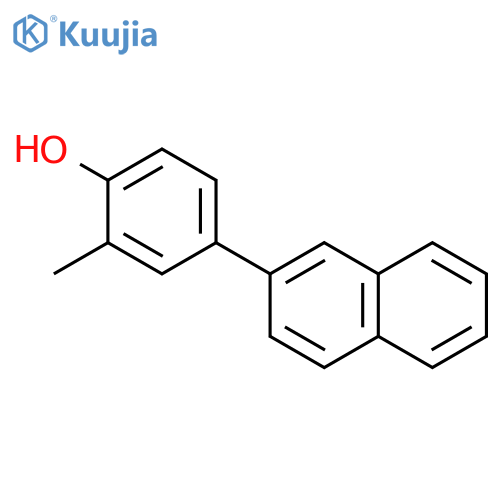

Cas no 1261917-24-1 (2-methyl-4-naphthalen-2-ylphenol)

2-methyl-4-naphthalen-2-ylphenol 化学的及び物理的性質

名前と識別子

-

- AKOS017557723

- DTXSID10683868

- 2-METHYL-4-(NAPHTHALEN-2-YL)PHENOL

- MFCD18313289

- 2-Methyl-4-(naphthalen-2-yl)phenol, 95%

- SCHEMBL6456444

- 1261917-24-1

- 2-methyl-4-naphthalen-2-ylphenol

-

- MDL: MFCD18313289

- インチ: InChI=1S/C17H14O/c1-12-10-15(8-9-17(12)18)16-7-6-13-4-2-3-5-14(13)11-16/h2-11,18H,1H3

- InChIKey: YFQUBVZWLRTWCP-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)O

計算された属性

- せいみつぶんしりょう: 234.104465066g/mol

- どういたいしつりょう: 234.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.8

2-methyl-4-naphthalen-2-ylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB319301-5g |

2-Methyl-4-(naphthalen-2-yl)phenol, 95%; . |

1261917-24-1 | 95% | 5g |

€1159.00 | 2025-02-16 | |

| abcr | AB319301-5 g |

2-Methyl-4-(naphthalen-2-yl)phenol, 95%; . |

1261917-24-1 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-methyl-4-naphthalen-2-ylphenol 関連文献

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930

-

7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

2-methyl-4-naphthalen-2-ylphenolに関する追加情報

Introduction to 2-methyl-4-naphthalen-2-ylphenol (CAS No. 1261917-24-1)

2-methyl-4-naphthalen-2-ylphenol, identified by its Chemical Abstracts Service (CAS) number 1261917-24-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of naphthalene derivatives, characterized by its unique structural framework that combines a naphthalene ring with a phenolic group. The presence of a methyl substituent at the 2-position of the naphthalene ring and a phenol group at the 4-position contributes to its distinct chemical properties, making it a valuable candidate for various synthetic applications.

The structural composition of 2-methyl-4-naphthalen-2-ylphenol (CAS No. 1261917-24-1) imparts upon it a range of chemical reactivities that are highly relevant in modern drug discovery and material science. The aromatic nature of both the naphthalene and phenol moieties allows for multiple interaction points with biological targets, which is a critical factor in the design of pharmacophores. Furthermore, the electron-donating methyl group enhances the electrophilicity of certain positions on the naphthalene ring, facilitating reactions such as electrophilic aromatic substitution. These attributes make this compound particularly interesting for researchers exploring novel therapeutic agents and functional materials.

In recent years, there has been a growing interest in 2-methyl-4-naphthalen-2-ylphenol (CAS No. 1261917-24-1) due to its potential applications in medicinal chemistry. The compound has been studied for its ability to act as an intermediate in the synthesis of more complex molecules, including those with anti-inflammatory, antioxidant, and antimicrobial properties. The phenolic hydroxyl group is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity. This feature has led to investigations into its role as a scaffold for developing small-molecule drugs that target specific biological pathways.

One of the most compelling aspects of 2-methyl-4-naphthalen-2-ylphenol (CAS No. 1261917-24-1) is its versatility in synthetic chemistry. Researchers have leveraged its structure to develop novel methodologies for constructing more intricate organic molecules. For instance, the compound has been utilized in cross-coupling reactions, where it serves as a precursor for generating biaryl structures—key motifs found in numerous pharmaceuticals. The methyl group at the 2-position also provides a handle for further functionalization, allowing chemists to tailor the molecule’s properties for specific applications.

The pharmacological potential of 2-methyl-4-naphthalen-2-ylphenol (CAS No. 1261917-24-1) has been explored through several preclinical studies. These investigations have highlighted its interactions with enzymes and receptors involved in inflammatory responses, suggesting that it may have therapeutic benefits in conditions such as arthritis and cardiovascular diseases. Additionally, its antioxidant properties have been attributed to its ability to scavenge reactive oxygen species, which are implicated in various pathological processes. Such findings have prompted further research into optimizing its pharmacokinetic profile and exploring combination therapies.

The synthesis of 2-methyl-4-naphthalen-2-ylphenol (CAS No. 1261917-24-1) presents an intriguing challenge due to the need for precise regioselectivity in forming the naphthalenylphenol linkage. Advanced synthetic techniques, including palladium-catalyzed coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity. These methods not only highlight the compound’s synthetic utility but also contribute to the broader toolkit available for organic synthesis. The development of efficient synthetic routes is essential for scaling up production and enabling further exploration of its applications.

In conclusion, 2-methyl-4-naphthalen-2-ylphenol (CAS No. 1261917-24-1) represents a fascinating compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations and biological interactions, making it a valuable building block for drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly pivotal role in developing innovative solutions to complex medical challenges.

1261917-24-1 (2-methyl-4-naphthalen-2-ylphenol) 関連製品

- 2228465-49-2(2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid)

- 1824314-61-5(1,3-Dimethyl-3-azetidinecarboxylic acid)

- 2228342-01-4(tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate)

- 1060280-92-3(1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(2-phenylethanesulfonyl)piperazine)

- 2142202-38-6(2-hydroxy-3-2-(methoxymethyl)phenylpropanoic acid)

- 2171209-39-3(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid)

- 1099597-38-2(1-Fluoro-4-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene)

- 1361845-49-9(3-(2,3-Dichlorophenyl)-2-hydroxy-4-methylpyridine)

- 2021411-57-2(1-(3-aminooxolan-3-yl)methyl-3-ethylurea)

- 2228615-84-5(2-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol)